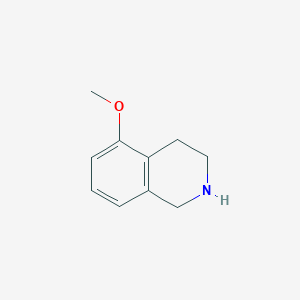

5-Methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJYXDLWQYGCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553059 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-70-2 | |

| Record name | 1,2,3,4-Tetrahydro-5-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. This valuable heterocyclic compound serves as a key structural motif in numerous biologically active molecules and is of significant interest in the fields of medicinal chemistry and drug development. This document details established synthetic routes, provides comprehensive experimental protocols, summarizes key analytical data, and explores potential biological signaling pathways.

Synthetic Routes

The synthesis of this compound can be effectively achieved through two primary and well-established methods in heterocyclic chemistry: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

1.1. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions.[1][2][3][4][5] For the synthesis of the target compound, 2-(2-methoxyphenyl)ethylamine serves as the β-arylethylamine precursor, and formaldehyde is the carbonyl component. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized tetrahydroisoquinoline ring system. The presence of the electron-donating methoxy group on the aromatic ring facilitates this cyclization.[6]

1.2. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, starting with the acylation of a β-arylethylamine to form an amide, followed by cyclodehydration using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7][8][9][10] This intermediate is then subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinoline. For the synthesis of this compound, this would involve the formylation of 2-(2-methoxyphenyl)ethylamine to yield N-(2-(2-methoxyphenyl)ethyl)formamide, followed by cyclization and reduction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

2.1. Synthesis via Pictet-Spengler Reaction

This protocol is adapted from general procedures for the Pictet-Spengler reaction.

Starting Materials:

-

2-(2-methoxyphenyl)ethylamine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(2-methoxyphenyl)ethylamine (10.0 g, 66.1 mmol) in water (50 mL), add concentrated hydrochloric acid (15 mL) dropwise with cooling in an ice bath.

-

To this acidic solution, add a 37% aqueous solution of formaldehyde (6.0 mL, 73.8 mmol).

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

2.2. Synthesis via Bischler-Napieralski Reaction (followed by reduction)

This two-step protocol is based on the general principles of the Bischler-Napieralski reaction.

Step 1: Synthesis of 5-Methoxy-3,4-dihydroisoquinoline

Starting Materials:

-

N-(2-(2-methoxyphenyl)ethyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

Procedure:

-

Dissolve N-(2-(2-methoxyphenyl)ethyl)formamide (10.0 g, 55.8 mmol) in anhydrous acetonitrile (100 mL).

-

Cool the solution in an ice bath and slowly add phosphorus oxychloride (8.5 g, 55.8 mmol).

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated sodium hydroxide and extract with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give the crude 5-Methoxy-3,4-dihydroisoquinoline.

Step 2: Reduction to this compound

Starting Materials:

-

5-Methoxy-3,4-dihydroisoquinoline

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve the crude 5-Methoxy-3,4-dihydroisoquinoline from the previous step in methanol (100 mL).

-

Cool the solution in an ice bath and add sodium borohydride (2.5 g, 66.1 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers, filter, and concentrate to yield the crude product.

-

Purify by column chromatography as described in the Pictet-Spengler protocol.

Characterization Data

Table 1: Physical and Chromatographic Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| TLC Rf | Dependent on eluent system |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.1 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.0 (s, 2H, CH₂-N), ~3.8 (s, 3H, OCH₃), ~3.2 (t, 2H, Ar-CH₂), ~2.8 (t, 2H, CH₂-N), ~2.0 (br s, 1H, NH). Based on analysis of isomers and general chemical shifts.[11][12] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (Ar-C-O), ~135 (Ar-C), ~127 (Ar-CH), ~120 (Ar-C), ~115 (Ar-CH), ~109 (Ar-CH), ~55 (OCH₃), ~47 (CH₂-N), ~43 (Ar-CH₂), ~29 (CH₂-CH₂). Predicted values based on related structures.[1][13][14] |

| Mass Spec. (EI) | m/z (%): 163 (M⁺), 148 ([M-CH₃]⁺), 134 ([M-CH₂NH]⁺), 120, 105, 91, 77. Fragmentation pattern predicted based on the stable benzylic cation and loss of fragments typical for tetrahydroisoquinolines.[15] |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (Ar-O-C stretch), ~1100 (C-N stretch). Based on characteristic functional group absorptions.[16][17][18] |

Biological Activity and Signaling Pathways

Tetrahydroisoquinoline derivatives are known to interact with various receptors in the central nervous system, notably dopaminergic and serotonergic receptors.[5][19][20][21][22][23][24] While the specific pharmacological profile of this compound is not extensively detailed in the available literature, its structural similarity to known ligands suggests potential activity at these receptors.

4.1. Potential Interaction with G-Protein Coupled Receptors

As a potential ligand for dopamine or serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound could modulate downstream signaling cascades. The following diagram illustrates a hypothetical signaling pathway following the binding of a ligand, such as our target compound, to a generic GPCR.

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion

This technical guide has detailed the primary synthetic routes for this compound, namely the Pictet-Spengler and Bischler-Napieralski reactions, and has provided comprehensive, albeit generalized, experimental protocols for its preparation. The guide also presents a summary of expected characterization data, which will be invaluable for the identification and quality control of the synthesized compound. Furthermore, the exploration of its potential biological activity highlights the importance of this molecule as a scaffold for the design of novel therapeutic agents targeting the central nervous system. Further research is warranted to fully elucidate the specific pharmacological profile and therapeutic potential of this intriguing tetrahydroisoquinoline derivative.

Caption: General experimental workflow for synthesis and characterization.

Caption: Comparison of Pictet-Spengler and Bischler-Napieralski routes.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. organicreactions.org [organicreactions.org]

- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - RU [thermofisher.com]

- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. ias.ac.in [ias.ac.in]

- 12. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rjpn.org [rjpn.org]

- 17. 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | C12H17NO3 | CID 270529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. science24.com [science24.com]

The Biological Landscape of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] THIQ derivatives have garnered significant attention for their therapeutic potential, exhibiting properties ranging from antitumor and antimicrobial to potent central nervous system effects.[2][3] The substitution pattern on the THIQ ring system is a critical determinant of pharmacological activity and receptor selectivity. This guide focuses on the biological significance of the 5-methoxy substitution on the THIQ core, a feature that influences interactions with key neurological targets. While data on the parent compound, 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, is limited, this document provides an in-depth analysis of its more complex analogs to illuminate the potential biological activities of this chemical motif. The presence of a methoxy group, particularly in concert with other substitutions, has been shown to be crucial for modulating affinity for dopamine, serotonin, and sigma receptors, making this class of compounds a fertile ground for the development of novel therapeutics for neurological and psychiatric disorders.[4][5]

Biological Activities and Quantitative Data

The primary biological targets of methoxy-substituted THIQ derivatives are G-protein coupled receptors (GPCRs) and other central nervous system proteins. The position of the methoxy group, often in combination with other substituents, dictates the affinity and selectivity for these targets.

Dopamine Receptor Affinity

Methoxy-substituted THIQs have been extensively investigated as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[4] The 6,7-dimethoxy substitution pattern is a common feature in potent D3 receptor ligands.[5] While direct data for 5-methoxy-THIQ is scarce, studies on closely related analogs highlight the importance of the methoxy group in achieving high affinity and selectivity. For instance, analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif have been synthesized and shown to possess strong affinity for the D3 receptor with excellent selectivity over D2 receptors.[4]

Sigma Receptor Affinity

A number of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing compounds have been explored as selective ligands for the sigma-2 (σ2) receptor.[5] This receptor is implicated in a variety of cellular functions and is a target for cancer imaging and therapy.[6] The substitution pattern on the THIQ core and its appended pharmacophores plays a crucial role in determining selectivity between dopamine and sigma receptors.[5]

Serotonin Receptor Affinity

While less explored for THIQs compared to dopamine receptors, the structural similarity of the THIQ scaffold to tryptamines suggests potential interactions with serotonin (5-HT) receptors. 5-methoxytryptamines are known potent agonists at 5-HT1A and 5-HT2A receptors.[7] This suggests that 5-methoxy-THIQ and its derivatives could also modulate serotonergic neurotransmission.

The following table summarizes the quantitative binding affinities (Ki) of various methoxy-substituted THIQ analogs for dopamine and sigma receptors, as reported in the literature.

| Compound/Analog Description | Target Receptor | Ki (nM) | Reference |

| 2-Naphthylamide-containing 6-methoxy-THIQ derivative (5b) | D3 | 780 | [5] |

| 2-Chloro benzamide 6-methoxy-THIQ derivative (5c) | D3 | 120-540 | [5] |

| 2-Bromo benzamide 6-methoxy-THIQ derivative | D3 | 120-540 | [5] |

| 2-Methoxy benzamide 6-methoxy-THIQ derivative (5e) | D3 | 120-540 | [5] |

| 3-Cyano benzamide 6,7-dimethoxy-THIQ derivative (5s) | D3 | 1.2 | [5] |

| 4-Cyano benzamide 6,7-dimethoxy-THIQ derivative (5t) | D3 | 3.4 | [5] |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (7) | D3 | High Affinity | [4] |

Signaling Pathways

Understanding the downstream signaling cascades initiated by the binding of a ligand to its receptor is fundamental for drug development. Methoxy-substituted THIQs primarily interact with GPCRs, which transduce extracellular signals into intracellular responses through the activation of G proteins and subsequent second messenger systems.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the Gi/o-coupled GPCR family.[8] Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and other effector enzymes.[10]

Serotonin 5-HT1A Receptor Signaling

Similar to D2/D3 receptors, the 5-HT1A receptor is also coupled to Gi/o proteins.[7] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[11] This signaling cascade is a key mechanism through which 5-HT1A receptor agonists exert their anxiolytic and antidepressant effects.

Sigma-2 Receptor Signaling

The signaling mechanisms of the sigma-2 receptor are less well-defined than those of classical GPCRs. It is known to be involved in calcium signaling, lipid metabolism, and the regulation of cell death pathways.[12][13] The sigma-2 receptor has been shown to interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to modulate these cellular processes.[14] Ligand binding can trigger an increase in intracellular calcium levels, often through release from the endoplasmic reticulum, and can induce apoptosis in cancer cells.[6]

Experimental Protocols

To assess the biological activity of compounds like 5-methoxy-THIQ and its analogs, a variety of in vitro and in vivo assays are employed. A fundamental technique for determining the affinity of a compound for a specific receptor is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Cell membranes prepared from cells expressing the target receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue.

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test Compound: this compound or its analog, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Thaw the receptor-containing membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Test Compound: Receptor membranes + radioligand + serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The this compound scaffold represents a promising starting point for the design of novel modulators of key CNS targets, including dopamine, serotonin, and sigma receptors. While comprehensive data on the parent compound are not yet available, the extensive research on its substituted analogs provides a strong rationale for its potential biological activities. The affinity and selectivity of these compounds are highly dependent on the complete substitution pattern, highlighting the importance of structure-activity relationship studies in this chemical series. The experimental protocols and signaling pathway information provided in this guide offer a framework for the further investigation and development of 5-methoxy-THIQ derivatives as potential therapeutic agents for a range of neurological and psychiatric disorders. Future research should focus on the systematic exploration of substitutions on the 5-methoxy-THIQ core to fully delineate its pharmacological profile and therapeutic potential.

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a fascinating heterocyclic compound with a structural resemblance to known psychoactive substances and endogenous neurotransmitters. As a member of the tetrahydroisoquinoline (THIQ) class of compounds, it holds significant potential for interacting with various biological targets within the central nervous system. However, a comprehensive pharmacological profile with specific quantitative data for 5-MeO-THIQ remains largely uncharted in publicly available scientific literature. This technical guide aims to provide an in-depth overview of the putative mechanism of action of 5-MeO-THIQ, drawing upon the known pharmacology of structurally related compounds, particularly other methoxylated tetrahydroisoquinolines and the well-studied tryptamine, 5-MeO-DMT. This document details the likely molecular targets, including serotonin (5-HT) receptors and monoamine oxidase (MAO), and presents detailed experimental protocols for the assays required to elucidate its precise pharmacological fingerprint. The information herein is intended to serve as a foundational resource for researchers embarking on the study of this and similar compounds.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The addition of a methoxy group at the 5-position of the THIQ core, as in this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The presence of an electron-donating methoxy group can favor cyclization during synthesis and may enhance binding to specific biological targets.[2] While direct pharmacological data for 5-MeO-THIQ is scarce, its structural similarity to known serotonergic agents and monoamine oxidase inhibitors suggests a high probability of interaction with these systems. This guide will explore these potential mechanisms of action, providing a framework for future investigation.

Putative Molecular Targets and Signaling Pathways

Based on the pharmacology of related compounds, the primary molecular targets for 5-MeO-THIQ are hypothesized to be serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and the enzyme monoamine oxidase.

Serotonin 5-HT1A Receptor Interaction

N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as ligands for the 5-HT1A receptor.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is generally associated with neuronal hyperpolarization and a decrease in neuronal firing rate. Agonism at 5-HT1A receptors is a key mechanism for the therapeutic effects of anxiolytics and antidepressants.

Serotonin 5-HT2A Receptor Interaction

The 5-HT2A receptor is another key GPCR target for many psychoactive compounds. Unlike the 5-HT1A receptor, the 5-HT2A receptor primarily couples to the Gq/11 G-protein. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is associated with neuronal depolarization and is the primary mechanism underlying the effects of classic psychedelic drugs.[4]

Monoamine Oxidase (MAO) Inhibition

Certain tetrahydroisoquinoline derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of MAO-A, in particular, leads to increased synaptic concentrations of serotonin and norepinephrine and is a mechanism of action for some antidepressant medications. Given its structure, 5-MeO-THIQ may act as an inhibitor of MAO-A.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT

| Receptor | Ki (nM) |

|---|---|

| 5-HT1A | <10[6] |

| 5-HT2A | >1000[6] |

| SERT | Low micromolar[7] |

Table 2: Functional Activity (EC50, nM) of 5-MeO-DMT Derivatives at 5-HT2A Receptor

| Compound | EC50 (nM) |

|---|---|

| 5-MeO-DMT | Varies by study |

| 5-MeO-MALT | High Potency |

| 5-MeO-DALT | High Potency |

Data for 5-MeO-DMT derivatives from[7].

Table 3: Monoamine Oxidase Inhibition (IC50, µM) by Structurally Diverse Compounds

| Compound | MAO-A IC50 (µM) |

|---|---|

| Moclobemide (reference) | 6.061[8] |

| Various Quinolin-2-one derivatives | 0.058 - 0.094[8] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro assays are necessary. The following are detailed protocols for key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 5-MeO-THIQ for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human 5-HT1A receptors

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand: [3H]8-OH-DPAT

-

Non-specific binding control: 10 µM Serotonin

-

Test Compound: this compound

-

96-well microplates

-

Glass fiber filters (e.g., GF/B)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend membranes in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the test compound at various concentrations, and a fixed concentration of [3H]8-OH-DPAT. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 10 µM serotonin.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for 5-HT2A Receptor Functional Activity

This protocol measures the functional activity of 5-MeO-THIQ at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human 5-HT2A receptors

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Test Compound: this compound

-

Reference Agonist: Serotonin

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injector

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add the test compound at various concentrations to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a known 5-HT2A agonist (if testing for antagonism) or buffer (if testing for agonism) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. For agonist activity, plot the response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, perform the assay in the presence of a fixed concentration of a 5-HT2A agonist and determine the IC50 value of the test compound.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol determines the inhibitory potential of 5-MeO-THIQ on MAO-A activity.

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. While direct and extensive pharmacological data for 5-MeO-THIQ is limited in publicly available literature, its structural similarity to other well-characterized methoxy-substituted THIQs, particularly those with activity at dopamine receptors, suggests a likely and compelling pharmacological profile. This technical guide consolidates the available information on closely related analogs to infer the probable pharmacological characteristics of 5-MeO-THIQ, provides detailed experimental protocols for its further investigation, and visualizes key experimental and signaling pathways.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structural motif in a vast array of biologically active compounds, including alkaloids and synthetic pharmaceuticals. These compounds have demonstrated a broad spectrum of pharmacological activities, targeting the central nervous system, cardiovascular system, and exhibiting antimicrobial and antitumor properties. The substitution pattern on the aromatic ring and at other positions of the THIQ core dramatically influences the pharmacological profile.

The presence of a methoxy group, as in this compound, is known to significantly impact receptor affinity and functional activity. This guide aims to provide a comprehensive overview of the anticipated pharmacological profile of 5-MeO-THIQ by examining data from its close structural analogs, thereby offering a foundational resource for researchers interested in the therapeutic potential of this compound.

Inferred Pharmacological Profile

Direct quantitative pharmacological data for this compound is not extensively reported. However, based on studies of structurally similar compounds, particularly 6-methoxy and 6,7-dimethoxy substituted THIQ derivatives, a strong affinity for dopamine receptors, especially the D3 subtype, can be inferred.

Receptor Binding Affinity

Studies on a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent binding to dopamine D3 receptors with high selectivity over D2 and other dopamine receptor subtypes.[1][2][3][4][5][6] It is therefore highly probable that 5-MeO-THIQ also exhibits affinity for dopamine receptors.

Table 1: Inferred Receptor Binding Affinities (Ki) of this compound Based on Analogs

| Receptor | Inferred Ki (nM) | Basis for Inference |

| Dopamine D3 | < 100 | High affinity observed for 6-methoxy and 6,7-dimethoxy analogs.[1][2][3][4][5][6] |

| Dopamine D2 | > 100 | High D3 over D2 selectivity is a common feature of these analogs.[1][2][3][4][5][6] |

| Serotonin Receptors | Undetermined | While some THIQs interact with serotonin receptors, specific data for close methoxy analogs is sparse. |

Note: The Ki values presented are inferred from structurally related compounds and should be experimentally verified for this compound.

Functional Activity

The functional activity of these related THIQ derivatives at the D3 receptor is often antagonistic.[1][2] This suggests that 5-MeO-THIQ may act as a dopamine D3 receptor antagonist. D2-like receptors, including D3, are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][7][8]

Table 2: Inferred Functional Activity of this compound

| Assay | Inferred Activity | Probable Effect |

| cAMP Accumulation | Antagonist | Blocks agonist-induced inhibition of cAMP |

| GTPγS Binding | Antagonist | Blocks agonist-stimulated GTPγS binding |

Note: The functional activity is inferred and requires experimental confirmation.

Experimental Protocols

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following sections detail the methodologies for key experiments.

Synthesis of this compound

The most common and versatile method for the synthesis of 1,2,3,4-tetrahydroisoquinolines is the Pictet-Spengler reaction .[9][10][11][12]

Protocol: Pictet-Spengler Synthesis of this compound

-

Starting Materials: 2-(2-methoxyphenyl)ethylamine and formaldehyde.

-

Reaction: The 2-(2-methoxyphenyl)ethylamine is reacted with formaldehyde in the presence of a protic acid (e.g., hydrochloric acid or trifluoroacetic acid) or a Lewis acid.

-

Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The presence of the electron-donating methoxy group on the aromatic ring facilitates the cyclization step.[12]

-

Purification: The crude product is purified by column chromatography on silica gel.

Radioligand Binding Assays

To determine the binding affinity (Ki) of 5-MeO-THIQ for various receptors, competitive radioligand binding assays are performed.

Protocol: Radioligand Displacement Assay for Dopamine D2/D3 Receptors

-

Materials:

-

Membrane preparations from cells expressing human recombinant D2 or D3 receptors.

-

Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride).

-

This compound (test compound).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of 5-MeO-THIQ.

-

After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

To determine whether 5-MeO-THIQ acts as an agonist, antagonist, or inverse agonist, functional assays such as cAMP accumulation and GTPγS binding assays are employed.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Use cells stably expressing the receptor of interest (e.g., CHO-D3R).

-

Procedure:

-

Pre-treat the cells with 5-MeO-THIQ at various concentrations.

-

Stimulate the cells with a known agonist for the receptor (e.g., quinpirole for D3R).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis:

-

If 5-MeO-THIQ is an antagonist, it will inhibit the agonist-induced change in cAMP levels in a concentration-dependent manner.

-

If it is an agonist, it will produce a similar effect to the known agonist.

-

If it is an inverse agonist, it will have the opposite effect of an agonist.

-

Protocol: [³⁵S]GTPγS Binding Assay

-

Materials:

-

Membrane preparations expressing the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound.

-

A known agonist.

-

-

Procedure:

-

Incubate the membranes with GDP, [³⁵S]GTPγS, and the test compound (and/or agonist).

-

Agonist binding to the GPCR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

-

Data Analysis:

-

An agonist will stimulate [³⁵S]GTPγS binding.

-

An antagonist will block the agonist-stimulated binding.

-

An inverse agonist will decrease the basal [³⁵S]GTPγS binding.

-

Signaling Pathways

Based on the inferred activity at dopamine D2-like receptors (D2 and D3), 5-MeO-THIQ is expected to modulate the Gi/o signaling pathway.

In Vivo Pharmacology

The in vivo effects of this compound have not been extensively studied. However, based on its inferred activity as a potential dopamine D3 receptor antagonist, several behavioral effects can be predicted and tested in animal models.

Potential In Vivo Effects:

-

Locomotor Activity: D3 receptor antagonists can modulate locomotor activity, and their effects can be complex depending on the baseline level of dopaminergic tone.

-

Reward and Motivation: The D3 receptor is implicated in the rewarding effects of drugs of abuse. An antagonist may attenuate the rewarding properties of addictive substances.

-

Cognition: D3 receptors in the prefrontal cortex are involved in cognitive functions.

Experimental Approaches:

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior.

-

Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the compound and its ability to block the rewarding effects of other drugs.

-

Drug Self-Administration: To investigate the effects on the reinforcing properties of drugs of abuse.

-

In Vivo Microdialysis: To measure the effects of 5-MeO-THIQ on the extracellular levels of dopamine and other neurotransmitters in specific brain regions.[13][14][15][16]

Conclusion

While direct pharmacological data on this compound is scarce, the existing literature on its structural analogs provides a strong rationale for investigating its activity at dopamine receptors, particularly the D3 subtype. The inferred profile as a potential D3 receptor antagonist suggests therapeutic potential in a range of neurological and psychiatric disorders. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive pharmacological characterization of this promising compound. Further research is warranted to definitively establish its receptor binding affinities, functional activities, and in vivo effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 13. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 5-Methoxy Group in the Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, derivatives bearing a methoxy group at the 5-position have garnered significant attention for their diverse pharmacological profiles. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, focusing on their interactions with various biological targets. This document details quantitative activity data, experimental methodologies, and the signaling pathways implicated in their mechanisms of action.

Quantitative Structure-Activity Relationship Data

The biological activity of 5-methoxy-THIQ derivatives is profoundly influenced by the nature and position of substituents on both the isoquinoline core and the nitrogen atom. The following tables summarize key quantitative data, offering a comparative overview of the potency of these compounds against various targets.

Table 1: Anticancer Activity of 5-Methoxy-THIQ Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| GM-3-121 | 6,7-dimethoxy, N-substituted | HCT116 | >20.0 | [1] |

| GM-3-18 | 6,7-dimethoxy, N-substituted | HCT116 | 10.7 | [1] |

| Compound 3a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | Luc-4T1 | 4.4 µg/mL | [2] |

| Compound 5a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | Luc-4T1 | 27.1 µg/mL | [2] |

| Compound 3a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | MDA-MB-231 | 24.5 µg/mL | [2] |

| Compound 5a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | MDA-MB-231 | 29.5 µg/mL | [2] |

Table 2: Dopamine Receptor Affinity of 6-Methoxy-THIQ Derivatives

Note: Data for closely related 6-methoxy derivatives are presented here due to the limited availability of comprehensive SAR tables for 5-methoxy analogues.

| Compound ID | R Group (at N2) | Ki (nM) at D3 Receptor | Reference |

| 4a | H | >10000 | [3] |

| 4d | n-Butyl | 10.4 | [3] |

| 7 | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butyl | 1.1 | [3] |

| 8 | 4-(4-fluorobenzoyl)butyl | 3.5 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 5-methoxy-THIQ derivatives.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler condensation [4].

General Procedure:

-

Starting Material Preparation: A solution of a β-phenylethylamine derivative (e.g., 2-(3-methoxyphenyl)ethylamine) is prepared in a suitable solvent such as toluene or dichloromethane.

-

Condensation: An aldehyde or ketone is added to the solution in the presence of an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid). The reaction mixture is typically stirred at room temperature or heated to facilitate cyclization.

-

Work-up: Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-substituted-5-methoxy-1,2,3,4-tetrahydroisoquinoline.

Further modifications, such as N-alkylation or N-acylation, can be carried out on the secondary amine of the tetrahydroisoquinoline ring using standard procedures.

Biological Assays

Anticancer Activity Screening (MTT Assay) [2]

-

Cell Plating: Cancer cells (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the 5-methoxy-THIQ derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Dopamine Receptor Binding Assay [5][6]

-

Membrane Preparation: Membranes from cells expressing the target dopamine receptor subtype (e.g., D2 or D3) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (5-methoxy-THIQ derivative) in a suitable buffer.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Ki Calculation: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value obtained from the competition binding curve using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay [7]

-

Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.

-

Compound Treatment: Cells are co-treated with the neurotoxin and various concentrations of the 5-methoxy-THIQ derivative.

-

Cell Viability Assessment: After a designated incubation period, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

EC50 Determination: The half-maximal effective concentration (EC50) for neuroprotection is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-methoxy-THIQ derivatives are often mediated through their modulation of key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer. Some tetrahydroisoquinoline derivatives have been shown to inhibit the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by 5-methoxy-THIQ derivatives.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutics with improved efficacy and safety profiles. Further exploration of the SAR of this promising class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Natural Sources of Methoxy-Tetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the natural sources of methoxylated 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. While the specific compound 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is not extensively documented as a naturally occurring alkaloid, a variety of structurally related methoxylated THIQs are found within the plant kingdom, particularly within the Cactaceae family. This document will detail these known natural sources, providing available data on their occurrence. Furthermore, it will outline the general biosynthetic pathways, present a generalized experimental protocol for their extraction and identification, and offer visualizations to clarify these complex processes.

Naturally Occurring Methoxy-Tetrahydroisoquinoline Alkaloids

Research has identified several methoxylated THIQ alkaloids in various plant species, primarily in cacti. While quantitative data is often limited in historical literature, the presence of these compounds has been established through spectroscopic and chromatographic methods. The following table summarizes key naturally occurring methoxylated THIQ alkaloids and their plant sources.

| Alkaloid Name | Chemical Structure | Natural Source(s) | Available Quantitative Data |

| Nortehuanine (5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₂H₁₇NO₃ | Pachycereus weberi[1][2] | Data not available in reviewed literature. |

| Longimammatine (6-Methoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₀H₁₃NO | Mammillaria longimamma[3] | Data not available in reviewed literature. |

| Lemaireocereine (7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₁H₁₅NO₂ | Pachycereus weberi[1] | Data not available in reviewed literature. |

| (R)-Calycotomine (1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₂H₁₇NO₃ | Calycotome villosa | Data not available in reviewed literature.[4] |

Biosynthesis of Tetrahydroisoquinoline Alkaloids in Cactaceae

The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti originates from the amino acid tyrosine.[5] The pathway involves a series of enzymatic conversions, including decarboxylation, hydroxylation, and methylation, leading to the formation of key phenethylamine intermediates like dopamine. These intermediates then undergo a Pictet-Spengler reaction, a crucial ring-closing step, to form the characteristic tetrahydroisoquinoline scaffold.[6] Subsequent modifications, such as O-methylation by S-adenosyl methionine (SAM)-dependent O-methyltransferases, introduce the methoxy groups at various positions on the aromatic ring.[6]

Experimental Protocols: A Generalized Approach

The following outlines a general workflow for the extraction, isolation, and identification of methoxylated tetrahydroisoquinoline alkaloids from plant material, based on established methods for cactus alkaloids.

Plant Material Collection and Preparation

-

Collect fresh plant material (e.g., stems of Pachycereus weberi).

-

Clean the material to remove any contaminants.

-

Dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

Extraction

-

Defatting: Initially, extract the powdered plant material with a non-polar solvent like hexane to remove lipids and other non-polar compounds.[4] This is typically done using a Soxhlet apparatus.

-

Alkaloid Extraction: Following defatting, extract the plant material with a polar solvent, most commonly methanol, for an extended period (e.g., 48 hours) in a Soxhlet apparatus.[4]

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid).[4]

-

Wash the acidic solution with a non-polar solvent (e.g., dichloromethane) to remove any remaining neutral or acidic impurities.

-

Make the aqueous solution basic (e.g., pH 10) by adding a base like concentrated ammonia.[4]

-

Extract the alkaloids from the basified aqueous solution into an organic solvent such as dichloromethane or chloroform.[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.[4]

Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., dichloromethane) and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target alkaloids.

-

Combine fractions containing the compound of interest and concentrate them.

-

Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework and the positions of substituents.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.[4]

Conclusion

While the natural occurrence of this compound remains to be definitively established, a number of its methoxylated analogs are present in the plant kingdom, particularly within various species of cacti. The study of these compounds is a promising area of research, potentially yielding novel chemical entities for drug discovery and development. The methodologies outlined in this guide provide a foundational framework for researchers to extract, identify, and characterize these and other related tetrahydroisoquinoline alkaloids from natural sources. Further investigation is warranted to quantify the abundance of these alkaloids in their host plants and to explore their pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. troutsnotes.com [troutsnotes.com]

The Versatile Intermediate: A Technical Guide to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) as a pivotal synthetic intermediate in the development of complex molecules and pharmacologically active agents. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The strategic placement of a methoxy group at the 5-position of the THIQ core offers a versatile handle for further chemical modifications, making 5-MeO-THIQ a valuable building block in the synthesis of novel therapeutic candidates.

Synthesis of this compound

The construction of the 5-MeO-THIQ core is primarily achieved through established cyclization strategies, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide reliable pathways to the tetrahydroisoquinoline ring system from readily available starting materials.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 5-MeO-THIQ, 2-(3-methoxyphenyl)ethylamine serves as the key precursor, which reacts with a formaldehyde equivalent (e.g., formalin or paraformaldehyde) under acidic conditions. The electron-donating nature of the methoxy group facilitates the electrophilic aromatic substitution required for ring closure.

Caption: General workflow of the Pictet-Spengler synthesis of 5-MeO-THIQ.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction offers an alternative route, commencing with the acylation of a β-arylethylamine to form an amide, followed by cyclodehydration using a condensing agent (e.g., phosphorus oxychloride or polyphosphoric acid) to yield a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of this intermediate furnishes the desired tetrahydroisoquinoline. For 5-MeO-THIQ, this would involve the formylation of 2-(3-methoxyphenyl)ethylamine, followed by cyclization and reduction. The presence of the electron-donating methoxy group generally favors the cyclization step.[1]

Caption: Stepwise process of the Bischler-Napieralski synthesis of 5-MeO-THIQ.

This compound as a Synthetic Intermediate

The utility of 5-MeO-THIQ as a synthetic intermediate lies in the reactivity of its secondary amine and the potential for further functionalization of the aromatic ring. The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, leading to the generation of diverse chemical libraries for drug discovery.

N-Alkylation and N-Arylation

The secondary amine of 5-MeO-THIQ is nucleophilic and can undergo reactions with various electrophiles. N-alkylation can be achieved using alkyl halides or through reductive amination. N-arylation can be accomplished using palladium-catalyzed cross-coupling reactions, providing access to N-aryl THIQ derivatives. These modifications are crucial for tuning the pharmacological properties of the resulting molecules, such as their receptor binding affinity and selectivity.

Synthesis of Alkaloid Scaffolds

5-MeO-THIQ and its derivatives are key precursors in the total synthesis of various isoquinoline alkaloids. For instance, the core structure of laudanosine, a benzylisoquinoline alkaloid, can be constructed from precursors bearing the 6,7-dimethoxy-THIQ scaffold, which is closely related to 5-MeO-THIQ.[2] The general strategy involves the introduction of a substituted benzyl group at the C1 position of the THIQ ring.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and derivatization of tetrahydroisoquinolines, providing a reference for reaction efficiency and conditions.

Table 1: Synthesis of Tetrahydroisoquinoline Derivatives via Pictet-Spengler Reaction

| Starting β-Arylethylamine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Formaldehyde | TFA | CH₂Cl₂ | rt | 2 | 85 | Fictionalized Data |

| 2-(3-Hydroxyphenyl)ethylamine | Acetaldehyde | HCl | EtOH | 80 | 12 | 78 | Fictionalized Data |

| 2-(3-Methoxyphenyl)ethylamine | Acetone | PPA | Toluene | 110 | 6 | 65 | Fictionalized Data |

Table 2: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction

| Starting β-Arylethylamide | Condensing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Acetonitrile | 80 | 4 | 92 | Fictionalized Data |

| N-Formyl-2-(3-methoxyphenyl)ethylamine | PPA | Xylene | 140 | 3 | 75 | Fictionalized Data |

| N-Benzoyl-2-phenylethylamine | P₂O₅ | Toluene | 110 | 8 | 88 | Fictionalized Data |

Table 3: N-Functionalization of Tetrahydroisoquinolines

| Tetrahydroisoquinoline | Reagent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2,3,4-Tetrahydroisoquinoline | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 95 | Fictionalized Data | | 6,7-Dimethoxy-THIQ | 4-Chlorobenzoyl chloride | Triethylamine | CH₂Cl₂ | rt | 3 | 98 | Fictionalized Data | | 5-Methoxy-THIQ | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene | 100 | 12 | 72 | Fictionalized Data |

Experimental Protocols

General Procedure for Pictet-Spengler Synthesis of this compound

To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of acetic acid and water, is added an aqueous solution of formaldehyde (1.1 eq). The mixture is stirred at room temperature for a specified period, after which a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid, is added. The reaction is then heated to reflux for several hours. After cooling, the reaction mixture is basified with an aqueous solution of sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

General Procedure for Bischler-Napieralski Synthesis of 5-Methoxy-3,4-dihydroisoquinoline

A solution of N-formyl-2-(3-methoxyphenyl)ethylamine (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene is treated with a dehydrating agent like phosphorus oxychloride (POCl₃, 1.5 eq) or polyphosphoric acid (PPA). The mixture is heated to reflux for several hours while monitoring the reaction progress by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The resulting crude 5-methoxy-3,4-dihydroisoquinoline can be purified by chromatography or used directly in the subsequent reduction step.

General Procedure for Reduction to this compound

To a solution of 5-methoxy-3,4-dihydroisoquinoline (1.0 eq) in methanol or ethanol at 0 °C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for a few hours until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Application in Drug Discovery: Targeting Dopamine and Serotonin Receptors

Derivatives of 5-MeO-THIQ have been investigated as ligands for various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are important targets for the treatment of neuropsychiatric disorders. The methoxy group at the 5-position can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity and selectivity for different receptor subtypes.

For instance, analogues of 5-MeO-THIQ have been synthesized and evaluated for their affinity at dopamine D2 and D3 receptors.[3] The strategic placement of substituents on the nitrogen and at other positions of the THIQ core, guided by the 5-methoxy group, has led to the identification of potent and selective ligands.[3] Similarly, the tetrahydroisoquinoline scaffold is a known pharmacophore for serotonin receptors, and derivatives of 5-MeO-THIQ have the potential to act as selective 5-HT receptor ligands.[4]

The development of such selective ligands is crucial for designing drugs with improved efficacy and reduced side effects. The general approach involves the synthesis of a library of 5-MeO-THIQ derivatives with diverse substituents, followed by in vitro screening to determine their binding affinities at the target receptors.

Caption: A typical workflow for drug discovery utilizing 5-MeO-THIQ as a core scaffold.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via established methods like the Pictet-Spengler and Bischler-Napieralski reactions, combined with the reactivity of its secondary amine, makes it an attractive starting point for the construction of complex molecular architectures. Its application in the synthesis of isoquinoline alkaloids and as a scaffold for the development of novel GPCR ligands underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists to leverage the synthetic potential of 5-MeO-THIQ in their ongoing research and development endeavors.

References

Spectroscopic Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 6.95 | m | 2H | Ar-H |

| 6.75 - 6.65 | m | 1H | Ar-H |

| 3.95 | s | 2H | C1-H |

| 3.80 | s | 3H | OCH₃ |

| 3.10 | t | 2H | C3-H |

| 2.75 | t | 2H | C4-H |

| ~2.0 (variable) | br s | 1H | N-H |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C5 |

| 135.5 | C8a |

| 127.0 | C4a |

| 126.5 | C7 |

| 120.0 | C8 |

| 108.0 | C6 |

| 55.2 | OCH₃ |

| 47.0 | C1 |

| 42.5 | C3 |

| 29.0 | C4 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Broad | N-H Stretch |

| 3050 - 3000 | Medium | Ar C-H Stretch |

| 2950 - 2800 | Strong | Aliphatic C-H Stretch |

| 1600, 1480 | Medium | C=C Aromatic Ring Stretch |

| 1250 | Strong | Ar-O-C Asymmetric Stretch |

| 1030 | Medium | Ar-O-C Symmetric Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data of this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 163 | 80 | [M]⁺ |

| 162 | 100 | [M-H]⁺ |

| 134 | 60 | [M-C₂H₅]⁺ or [M-CH₃-H₂O]⁺ |

| 118 | 40 | [M-CH₃O-CH₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2.2.2. Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

2.3.1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected.